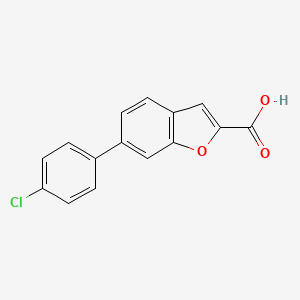
1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C23H32N4O3 and its molecular weight is 412.534. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Agents
Research has identified derivatives of diaryl ureas as significant fragments in medicinal chemistry due to their antiproliferative activity against various cancer cell lines. For instance, a study focused on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. These compounds showed significant antiproliferative effects on selective cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer), with some derivatives demonstrating potent inhibitory activity comparable to the positive control, sorafenib. This suggests the potential of these urea derivatives as anticancer agents and BRAF inhibitors for further research (Jian Feng et al., 2020).
Corrosion Inhibition
Another application involves the use of triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic conditions. Specifically, compounds like 1-(4-cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl)-3-p-tolyurea demonstrated efficient corrosion inhibition properties. These results highlight the strong adsorption of these molecules on the mild steel surface, indicating their potential as effective corrosion inhibitors (B. Mistry et al., 2011).
Molecular Complexation and Unfolding
The complexation-induced unfolding of heterocyclic ureas has been studied, revealing that these compounds can equilibrate with multiply hydrogen-bonded sheetlike structures under certain conditions. Such research contributes to understanding the molecular interactions and self-assembly processes that are crucial in designing new materials and therapeutic agents (P. Corbin et al., 2001).
Fluorescent Probes for CO2 Detection
Fluorescent probes based on the pyrrole core and containing tertiary amine moieties have been developed for the real-time monitoring of low carbon dioxide levels. These probes, demonstrating aggregation-enhanced emission features, offer a novel method for selective, rapid, and quantitative detection of CO2, which can be applied in biological and medical research (Huan Wang et al., 2015).
properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3/c1-26(2)18-12-10-17(11-13-18)20(27-14-5-6-15-27)16-24-23(28)25-19-8-7-9-21(29-3)22(19)30-4/h7-13,20H,5-6,14-16H2,1-4H3,(H2,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQOSCGUNOJNFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=C(C(=CC=C2)OC)OC)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

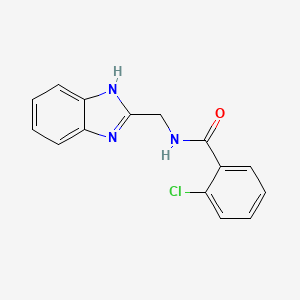
![8-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2987617.png)

![2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2987621.png)
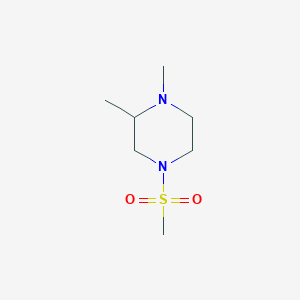
![2-(2-methoxyphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B2987623.png)
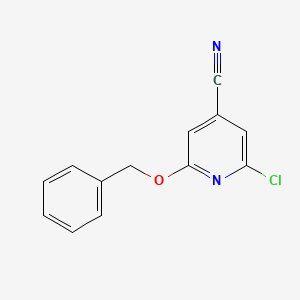
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2987626.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2987627.png)
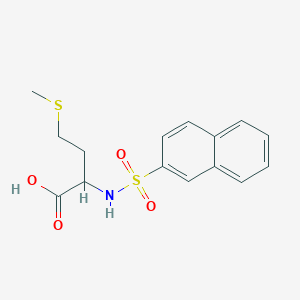
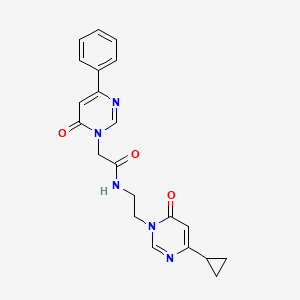
![5-[1-(2,5-Difluorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2987635.png)
![N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2987637.png)
